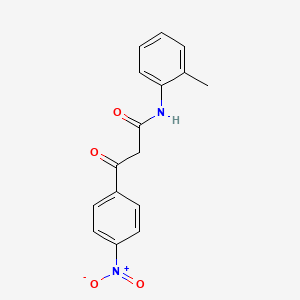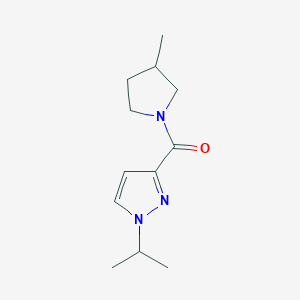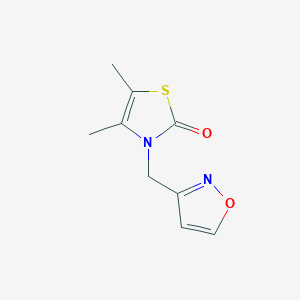
N-(2-methoxyethylsulfonyl)-4-methyl-3-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methoxyethylsulfonyl)-4-methyl-3-nitrobenzamide is an organic compound with a complex structure that includes a benzamide core substituted with a methoxyethylsulfonyl group and a nitro group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyethylsulfonyl)-4-methyl-3-nitrobenzamide typically involves multiple steps. One common method starts with the nitration of 4-methylbenzoic acid to introduce the nitro group. This is followed by the sulfonylation of the resulting nitro compound with 2-methoxyethanesulfonyl chloride under basic conditions to form the sulfonylated intermediate. Finally, the intermediate undergoes amidation with ammonia or an amine to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure product purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-methoxyethylsulfonyl)-4-methyl-3-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst or chemical reductants such as tin(II) chloride.
Substitution: The methoxyethylsulfonyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The methyl group on the benzene ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in acidic medium.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Potassium permanganate in an alkaline medium.
Major Products Formed
Reduction: Formation of N-(2-methoxyethylsulfonyl)-4-methyl-3-aminobenzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Oxidation: Formation of N-(2-methoxyethylsulfonyl)-4-carboxy-3-nitrobenzamide.
Applications De Recherche Scientifique
N-(2-methoxyethylsulfonyl)-4-methyl-3-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of N-(2-methoxyethylsulfonyl)-4-methyl-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The sulfonyl group may also play a role in modulating the compound’s activity by influencing its solubility and reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-methoxyethylsulfonyl)-4-methyl-3-aminobenzamide: Similar structure but with an amine group instead of a nitro group.
N-(2-methoxyethylsulfonyl)-4-carboxy-3-nitrobenzamide: Similar structure but with a carboxylic acid group instead of a methyl group.
Uniqueness
N-(2-methoxyethylsulfonyl)-4-methyl-3-nitrobenzamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties
Propriétés
IUPAC Name |
N-(2-methoxyethylsulfonyl)-4-methyl-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O6S/c1-8-3-4-9(7-10(8)13(15)16)11(14)12-20(17,18)6-5-19-2/h3-4,7H,5-6H2,1-2H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUNWBOFBHNQAAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NS(=O)(=O)CCOC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[(6-Fluoroquinazolin-4-yl)amino]-2-(3-methoxyphenyl)ethanol](/img/structure/B7598892.png)
![1-(prop-2-yn-1-yl)-N-{[3-(propan-2-yl)-1,2-oxazol-5-yl]methyl}piperidine-2-carboxamide](/img/structure/B7598895.png)

![N-cyclohexyl-3-(3-oxo-2-propyl-7,8-dihydro-5H-pyrido[4,3-c]pyridazin-6-yl)propanamide](/img/structure/B7598906.png)
![[5-Chloro-2-(dimethylamino)phenyl]urea](/img/structure/B7598919.png)
![2-Thiophen-2-yl-1-[3-(1,2,4-triazol-1-yl)piperidin-1-yl]propan-1-one](/img/structure/B7598923.png)
![1-N-[4-fluoro-2-(trifluoromethylsulfonyl)phenyl]-3-methoxy-2-methylpropane-1,2-diamine](/img/structure/B7598935.png)
![3-[(5,6-Dimethyl-2-pyridin-3-ylpyrimidin-4-yl)amino]butan-1-ol](/img/structure/B7598939.png)
![N-[[2-(oxan-4-yloxy)pyridin-4-yl]methyl]pyridin-2-amine](/img/structure/B7598956.png)




![5-[(4-Methylpyrazol-1-yl)methyl]-3-phenyl-1,2-oxazole](/img/structure/B7598981.png)
